molecular formula C11H16O2 B14677204 2-Ethyl-1,3-dimethoxy-5-methylbenzene CAS No. 32551-62-5

2-Ethyl-1,3-dimethoxy-5-methylbenzene

Cat. No.: B14677204
CAS No.: 32551-62-5
M. Wt: 180.24 g/mol
InChI Key: KBHCITMKIJKTSU-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-dimethoxy-5-methylbenzene is an organic compound with the molecular formula C11H16O2. It is a derivative of benzene, characterized by the presence of ethyl, dimethoxy, and methyl groups attached to the benzene ring. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,3-dimethoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of 1,3-dimethoxy-5-methylbenzene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,3-dimethoxy-5-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

2-Ethyl-1,3-dimethoxy-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studies of electrophilic aromatic substitution reactions.

    Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-dimethoxy-5-methylbenzene in chemical reactions typically involves the formation of a positively charged intermediate (arenium ion) during electrophilic aromatic substitutionThe specific molecular targets and pathways involved depend on the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,3-dimethoxy-5-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both electron-donating methoxy groups and an ethyl group can enhance its reactivity in electrophilic aromatic substitution reactions compared to similar compounds without these substituents .

Properties

CAS No.

32551-62-5

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-ethyl-1,3-dimethoxy-5-methylbenzene

InChI

InChI=1S/C11H16O2/c1-5-9-10(12-3)6-8(2)7-11(9)13-4/h6-7H,5H2,1-4H3

InChI Key

KBHCITMKIJKTSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1OC)C)OC

Origin of Product

United States

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